(R)-3-Boc-aminopiperidine
Overview
Description
Aminopiperidines, including "(R)-3-Boc-aminopiperidine," are a class of compounds that have attracted attention due to their utility in various chemical syntheses and potential biomedical applications. They serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of aminopiperidines and related compounds involves multistep chemical reactions that often start from basic piperidine structures. The introduction of the Boc (tert-butoxycarbonyl) group is a common strategy to protect amine functionalities during synthetic procedures, allowing for selective reactions at other sites of the molecule. Such strategies are crucial for constructing complex molecules with high specificity (Aceña, Sorochinsky, & Soloshonok, 2014; Kiss, Kardos, Vass, & Fülöp, 2018).
Molecular Structure Analysis
The molecular structure of aminopiperidines is characterized by the presence of a piperidine ring, a six-membered ring containing one nitrogen atom. The "(R)-3-Boc-aminopiperidine" specifically refers to the stereochemistry at the 3rd position, indicating a specific three-dimensional arrangement of the molecule, which can significantly influence its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Aminopiperidines can undergo various chemical reactions, including but not limited to, nucleophilic substitution, elimination, and addition reactions. The presence of the Boc group affects the molecule's reactivity by protecting the amine nitrogen, thus directing reactions towards other functional groups (Sanda & Endo, 1999).
Scientific Research Applications
Synthesis of Protected Aminopiperidine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : “®-3-Boc-aminopiperidine” is used in the synthesis of protected 3-aminopiperidine derivatives . These derivatives are important in the field of organic chemistry as they can be used as building blocks in the synthesis of various complex molecules .
- Methods of Application : The process involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase. This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .
- Results or Outcomes : The reactions were streamlined into one-pot to prevent potential racemization of key labile intermediates, leading to products with high enantiopurity . The isolated yield was up to 54% .
Preparation of ®-3-Boc-aminopiperidine
- Scientific Field : Chemical Engineering .
- Summary of Application : “®-3-Boc-aminopiperidine” is prepared from N-Cbz-3-piperidinecarboxylic acid . The method is mild in reaction conditions, safe, reliable, excellent in process stability, low in energy consumption, high in yield, green, environment-protective and suitable for industrial production .
- Methods of Application : The preparation method includes several steps such as chiral resolution with R-phenylethylamine, acid-amide condensation reaction, Hofmann degradation reaction, protection with di-tert-butyl dicarbonate, and hydrogenation and Cbz-removal reaction .
- Results or Outcomes : The method resulted in the successful preparation of ®-3-Boc-aminopiperidine .
Safety And Hazards
This would involve studying the compound’s toxicity and any risks associated with its use. It might also include information on how to handle and store the compound safely.
Future Directions
This would involve discussing potential future research directions. Are there unanswered questions about the compound’s properties or reactivity? Could it have potential applications in areas such as medicine or materials science?
properties
IUPAC Name |
tert-butyl N-[(3R)-piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363796 | |
Record name | (R)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Boc-aminopiperidine | |
CAS RN |
309956-78-3 | |
Record name | (R)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-Aminopiperidine, 3-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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